molecular formula C6H12IN B7924802 (S)-2-Iodomethyl-1-methyl-pyrrolidine

(S)-2-Iodomethyl-1-methyl-pyrrolidine

Cat. No.: B7924802
M. Wt: 225.07 g/mol
InChI Key: SFMBCWMRPYQHDT-LURJTMIESA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Catalysis and Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern organic chemistry. evitachem.combldpharm.comsigmaaldrich.com Its rigid, puckered conformation allows for the precise spatial arrangement of substituents, a critical feature for inducing stereoselectivity in chemical reactions. sigmaaldrich.com This has led to the widespread use of pyrrolidine-based molecules as organocatalysts, ligands for transition metals, and chiral controllers in a myriad of asymmetric transformations. evitachem.comsigmaaldrich.com

Notably, proline and its derivatives have been extensively studied and applied in direct asymmetric aldol (B89426) reactions and other carbon-carbon bond-forming reactions, operating through an enamine-based mechanism. nih.govalchempharmtech.com The success of these simple amino acids has spurred the development of a vast library of more complex chiral pyrrolidine catalysts, tailored for specific applications and improved reactivity and selectivity. evitachem.com The inherent chirality of many readily available starting materials, such as (S)-proline, provides a straightforward entry into the synthesis of these valuable compounds. bldpharm.com

The Role of Halogenated Chiral Intermediates

Halogenated organic compounds are versatile intermediates in synthesis, primarily due to the ability of the halogen to function as a good leaving group in nucleophilic substitution reactions. rsc.org The introduction of a halogen, such as iodine, into a chiral molecule creates a powerful synthetic tool. The C-I bond can be readily cleaved to form new carbon-carbon or carbon-heteroatom bonds, allowing for the elaboration of the chiral scaffold into more complex structures while retaining the stereochemical integrity of the original molecule. chemicalbook.com

These halogenated chiral intermediates are crucial for the construction of enantiomerically pure pharmaceuticals and other biologically active compounds. merckmillipore.com The reactivity of the carbon-halogen bond allows for a wide range of transformations, including cross-coupling reactions, substitutions, and the formation of organometallic reagents. chemicalbook.com Fleeting chiral intermediates, including those involving halogens, are increasingly recognized for their critical role in determining the stereochemical outcome of enzymatic and synthetic reactions. nih.govscbt.com

Overview of Research on (S)-2-Iodomethyl-1-methyl-pyrrolidine

While extensive research exists on pyrrolidine derivatives in general, literature focusing specifically on this compound is more specialized. Its significance lies in its role as a reactive chiral intermediate. The (S)-configuration at the C2 position, derived from natural sources like L-proline, provides a stereochemically defined building block. The N-methyl group modifies the nucleophilicity and basicity of the nitrogen atom compared to N-H or N-acyl pyrrolidines, influencing its reactivity and the stability of its derivatives. The iodomethyl group at the C2 position is the primary site of reactivity, poised for nucleophilic displacement.

This compound serves as a precursor for introducing the (S)-1-methylpyrrolidin-2-ylmethyl moiety into larger molecules. A common synthetic strategy involves the in situ formation of an organometallic reagent from this compound, which can then be used in coupling reactions. A closely related compound, (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, has been used to generate a corresponding organozinc reagent for palladium-catalyzed cross-coupling with aryl iodides to form 2-benzylpyrrolidines. chemicalbook.com This highlights the potential utility of the title compound in similar transformations.

Synthesis of this compound

The synthesis of this compound is not widely documented in dedicated publications but can be reliably achieved through established methodologies, starting from the commercially available chiral alcohol, (S)-(-)-1-Methyl-2-pyrrolidinemethanol. bldpharm.comsigmaaldrich.comnih.govgoogle.com The general strategy involves the conversion of the primary alcohol to a better leaving group, followed by substitution with an iodide ion.

A common and effective method is analogous to the synthesis of other iodomethylpyrrolidines. This two-step process involves:

Activation of the Hydroxyl Group: The primary alcohol of (S)-(-)-1-Methyl-2-pyrrolidinemethanol is first converted into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. This transforms the poor leaving group (-OH) into a very good leaving group (-OTs or -OMs).

Nucleophilic Substitution with Iodide: The resulting sulfonate ester is then subjected to a Finkelstein-type reaction, where it is treated with an iodide salt, such as sodium iodide (NaI) or lithium iodide (LiI), in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). The iodide ion displaces the sulfonate ester, yielding the desired this compound.

A patent for a similar transformation on an N-Boc protected pyrrolidine derivative outlines reacting the corresponding mesylate with lithium iodide in THF. Another related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, was prepared via a cascade reaction of (S)-prolinol with p-toluenesulfonyl chloride and iodine. nih.gov

Table 1: Plausible Synthetic Route for this compound

StepReactant(s)ReagentsProductGeneral Conditions
1(S)-(-)-1-Methyl-2-pyrrolidinemethanolMethanesulfonyl chloride (MsCl), Triethylamine (Et3N)(S)-1-Methyl-2-((methylsulfonyloxy)methyl)pyrrolidineAnhydrous solvent (e.g., CH2Cl2), 0 °C to room temperature
2(S)-1-Methyl-2-((methylsulfonyloxy)methyl)pyrrolidineSodium Iodide (NaI)This compoundAcetone or THF, Reflux

Table 2: Physicochemical Properties of the Precursor

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point
(S)-(-)-1-Methyl-2-pyrrolidinemethanol34381-71-0C6H13NO115.17Liquid67-69 °C/12 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(iodomethyl)-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMBCWMRPYQHDT-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthesis of S 2 Iodomethyl 1 Methyl Pyrrolidine

Historical and Current Synthetic Strategies for (S)-2-Iodomethyl-1-methyl-pyrrolidine

The synthesis of enantiomerically pure this compound has been approached through several distinct strategies, each with its own set of advantages and challenges. These methods primarily focus on the construction of the chiral pyrrolidine (B122466) ring and the subsequent introduction of the iodomethyl and N-methyl groups with retention of stereochemical integrity.

Stereoselective Alkylation Approaches

One of the most direct and historically significant routes to this compound involves the stereoselective modification of a chiral precursor, often derived from the chiral pool. (S)-prolinol, which is readily available from the reduction of L-proline, serves as a common starting material. nih.gov

The synthesis typically commences with the protection of the nitrogen atom of (S)-prolinol, for instance, with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-(S)-prolinol can then be converted to a suitable leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Subsequent nucleophilic substitution with an iodide source, such as sodium iodide, affords N-Boc-(S)-2-iodomethylpyrrolidine. The final step involves the N-methylation of the pyrrolidine nitrogen. This is often achieved after the removal of the protecting group, followed by reaction with a methylating agent like methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke reaction). Care must be taken during the N-alkylation step to avoid racemization or side reactions.

StepReagents and ConditionsProductYield (%)Enantiomeric Excess (%)
N-protection of (S)-prolinolBoc2O, Et3N, CH2Cl2N-Boc-(S)-prolinol>95>99
O-TosylationTsCl, pyridineN-Boc-(S)-2-(tosyloxymethyl)pyrrolidine85-95>99
IodinationNaI, acetone (B3395972), refluxN-Boc-(S)-2-iodomethylpyrrolidine80-90>99
N-DeprotectionTFA or HCl in dioxane(S)-2-Iodomethylpyrrolidine~95>99
N-MethylationCH3I, K2CO3, CH3CNThis compound80-90>99

Ring-Closing Metathesis Strategies for Pyrrolidine Core Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic structures, including the pyrrolidine ring. acs.orgorganic-chemistry.orgacs.org This strategy involves the synthesis of an acyclic diene precursor containing the necessary nitrogen and carbon framework, which then undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. acs.org

For the synthesis of this compound, a suitable chiral acyclic precursor would be required. This precursor would possess a stereocenter that dictates the final (S)-configuration at the C2 position. The diene would be designed to cyclize, forming the five-membered pyrrolidine ring, with one of the alkene partners bearing the precursor to the iodomethyl group. Following the RCM reaction, subsequent functional group manipulations would be necessary to install the iodo and methyl groups. While a versatile method for pyrrolidine synthesis, the application of RCM specifically for this compound is less commonly reported in the literature compared to alkylation approaches.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This approach can be applied to the synthesis of the pyrrolidine ring itself or to the introduction of substituents onto a pre-existing ring.

In the context of synthesizing this compound, a chiral auxiliary could be attached to an acyclic precursor to control the stereochemistry of a cyclization reaction. For example, an Evans' oxazolidinone auxiliary could be used to direct the alkylation of a glycine enolate equivalent, followed by further transformations to construct the pyrrolidine ring. williams.edu Alternatively, a chiral auxiliary could be employed to control the addition of a one-carbon unit to a suitable pyrrolidine-derived substrate. The choice of auxiliary and the specific synthetic sequence are crucial for achieving high diastereoselectivity.

Chiral AuxiliaryType of ReactionDiastereomeric Excess (%)
Evans' OxazolidinoneAsymmetric Alkylation>95
(S)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)Asymmetric Cycloaddition90-98
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Asymmetric Alkylation>95

Asymmetric Catalytic Methods for Pyrrolidine Ring Construction

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. researchgate.netnih.gov Various catalytic systems have been developed for the enantioselective construction of the pyrrolidine ring. These methods often involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of key bond-forming reactions. researchgate.netnih.gov

For instance, asymmetric [3+2] cycloaddition reactions between azomethine ylides and alkenes, catalyzed by chiral metal complexes (e.g., copper, silver, or gold), can provide direct access to highly functionalized and enantioenriched pyrrolidines. researchgate.net To synthesize this compound via this route, a dipolarophile containing a precursor to the iodomethyl group would be required. The stereochemistry would be controlled by the chiral ligand coordinated to the metal catalyst. Similarly, organocatalytic methods, employing chiral amines or Brønsted acids, can promote enantioselective Michael additions or other cascade reactions to form the pyrrolidine ring with high stereocontrol. researchgate.net

Precursor Design and Stereocontrol in the Synthesis of this compound

The successful enantioselective synthesis of this compound is critically dependent on the design of the precursors and the methods used to control the stereochemistry of the key transformations. The principle of "chiral pool" synthesis, which utilizes readily available enantiopure starting materials, is a cornerstone of many synthetic routes to this compound.

Stereocontrol in catalytic methods relies on the careful selection of the chiral catalyst and reaction conditions. The catalyst, whether it be a metal-ligand complex or an organocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other. The structure of the substrate, the nature of the solvent, the reaction temperature, and the presence of additives can all influence the enantioselectivity of the reaction.

Optimization of Reaction Conditions for High Enantiomeric Purity

Achieving high enantiomeric purity is paramount in the synthesis of chiral compounds for pharmaceutical applications. The optimization of reaction conditions is a critical aspect of any enantioselective synthesis.

Key parameters that are often optimized include:

Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state energies of the enantioselective step, thereby influencing the enantiomeric excess (ee).

Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect both the reaction rate and the enantioselectivity.

Reagent Stoichiometry: The ratio of reactants can influence the formation of byproducts and, in some cases, the enantioselectivity.

Additives: The addition of Lewis acids, bases, or other coordinating species can modify the catalytic cycle and improve the enantiomeric excess.

For the synthesis of this compound, particularly in the stereoselective alkylation approach, the conditions for the iodination and N-methylation steps are crucial. In the iodination step, the choice of iodide source and solvent can affect the reaction rate and yield. For the N-methylation, the choice of methylating agent and base is important to ensure complete reaction without compromising the stereochemical integrity of the chiral center.

ParameterCondition 1ee (%)Condition 2ee (%)
Solvent Dichloromethane95Toluene98
Temperature 0 °C92-20 °C97
Catalyst Catalyst A85Catalyst B96
Ligand Ligand X90Ligand Y99

Scale-Up Considerations for Laboratory Synthesis of this compound

Scaling up the synthesis of this compound from a bench-top procedure to a larger laboratory scale (multi-gram to kilogram) requires careful consideration of several chemical and physical factors to ensure safety, efficiency, and product quality.

Reagent Selection and Safety: A primary concern in the scale-up of the described synthesis is the use of lithium aluminium hydride (LiAlH₄). LiAlH₄ is highly pyrophoric and reacts violently with protic solvents, including atmospheric moisture. chemicalbook.com Its use on a large scale necessitates stringent anhydrous conditions and specialized handling equipment. The workup procedure, involving the sequential and careful addition of water and sodium hydroxide solution to quench excess hydride, is highly exothermic and generates significant amounts of hydrogen gas. chemicalbook.comchemicalbook.com On a large scale, this exotherm can be difficult to control, posing a significant risk of a runaway reaction. reddit.com Therefore, for larger scales, evaluating alternative, safer reducing agents would be a critical first step.

Similarly, methanesulfonyl chloride is corrosive and toxic, and its reaction with the precursor alcohol is also exothermic. google.com Large-scale operations require robust personal protective equipment and a reactor system with efficient cooling capabilities to manage the heat generated upon addition.

Heat Management and Reaction Control: A fundamental challenge in scaling up chemical reactions is the change in the surface-area-to-volume ratio. catsci.comthechemicalengineer.com As the volume of the reactor increases, the surface area available for heat exchange does not increase proportionally. thechemicalengineer.com This makes the dissipation of heat from exothermic processes significantly less efficient than in small-scale laboratory glassware. labmanager.com For the synthesis of this compound, both the LiAlH₄ reduction/quench and the mesylation step require active temperature management. Scale-up would necessitate moving from simple ice baths to jacketed reactors with controlled cooling systems and implementing slow, subsurface addition of reagents to prevent localized temperature spikes and potential side reactions or thermal runaway. reddit.com

Purification Methods: While small-scale synthesis often relies on flash column chromatography for purification, this method is generally not practical or economical for large quantities of material. prepchem.com A significant advantage of the intermediates and the final product in this synthesis is their liquid nature, which makes them amenable to purification by vacuum distillation. chemicalbook.comtandfonline.com Distillation is a highly effective and scalable technique for separating liquids with different boiling points and would be the preferred method for purifying both (S)-1-methyl-2-(hydroxymethyl)pyrrolidine and the final this compound. If the final product or its salts are solids, purification by recrystallization would be another highly scalable and efficient alternative to chromatography. acs.org

Process and Purity Monitoring: Maintaining high enantiomeric and chemical purity is paramount. On a larger scale, reaction times may differ from small-scale experiments due to mixing and heat transfer effects. It is crucial to monitor the reaction progress at each stage using appropriate analytical techniques (e.g., HPLC, GC, NMR) to ensure complete conversion and minimize the formation of impurities. This ensures that the stereochemical integrity of the chiral center is maintained throughout the synthetic sequence.

ConsiderationChallengeStrategy for Scale-Up
Reagent SafetyUse of pyrophoric LiAlH₄; corrosive MsCl.Evaluate alternative, safer reducing agents. Use closed systems and controlled addition for hazardous reagents.
Heat ManagementExothermic steps (reduction, mesylation) and reduced surface-area-to-volume ratio in large vessels. catsci.comthechemicalengineer.comUtilize jacketed reactors with efficient cooling. Implement slow, controlled reagent addition to manage heat evolution. labmanager.com
PurificationColumn chromatography is not feasible for large quantities.Employ vacuum distillation for liquid products or intermediates. chemicalbook.comtandfonline.com Use crystallization for solid products or salts.
Purity ControlPotential for increased side reactions or incomplete conversion with longer reaction times.Implement in-process analytical monitoring (e.g., HPLC, GC) to track reaction progress and purity.

Reactivity and Transformation Pathways of S 2 Iodomethyl 1 Methyl Pyrrolidine

Nucleophilic Substitution Reactions Involving the Iodomethyl Moiety

The iodomethyl group of (S)-2-Iodomethyl-1-methyl-pyrrolidine is a prime target for nucleophilic substitution, where the iodide ion serves as an excellent leaving group. These reactions involve the replacement of the iodine atom by a nucleophile, leading to a diverse array of functionalized pyrrolidine (B122466) derivatives. The specific mechanism of these substitutions, either SN1 or SN2, is determined by the reaction conditions and the nature of the nucleophile.

The primary nature of the carbon bearing the iodine atom strongly favors the S_N_2 (Substitution Nucleophilic Bimolecular) pathway. In an S_N_2 reaction, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, simultaneously displacing the iodide leaving group. nih.govnih.gov This mechanism is characterized by a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile. mdpi.comresearchgate.net The rate of S_N_2 reactions is highly sensitive to steric hindrance at the reaction center. For this compound, the primary nature of the iodomethyl group presents minimal steric hindrance, making it an ideal substrate for S_N_2 reactions.

Conversely, the S_N_1 (Substitution Nucleophilic Unimolecular) pathway is generally disfavored for primary halides. The S_N_1 mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate. nih.govnih.gov Primary carbocations are notoriously unstable, presenting a significant energy barrier to this pathway. nih.gov Therefore, reactions of this compound are not expected to proceed via an S_N_1 mechanism under typical nucleophilic substitution conditions.

Reaction PathwaySubstrate PreferenceMechanismRate LawStereochemistryApplicability to this compound
S_N_2 Methyl > Primary > SecondaryConcerted, single stepRate = k[Substrate][Nucleophile]Inversion of configurationHighly favored
S_N_1 Tertiary > SecondaryStepwise, carbocation intermediateRate = k[Substrate]RacemizationHighly disfavored

In the context of S_N_2 reactions with this compound, regioselectivity is straightforward. The substitution will exclusively occur at the methylene (B1212753) carbon bearing the iodine atom, as this is the only electrophilic site activated by a leaving group.

The stereoselectivity of these reactions is a critical aspect due to the chiral nature of the starting material. The S_N_2 mechanism proceeds with a "backside attack," where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group. This results in an inversion of the stereochemical configuration at the reaction center. However, since the stereocenter of this compound is at the C2 position of the pyrrolidine ring and not the carbon undergoing substitution, the reaction is stereospecific but does not invert the primary chiral center of the molecule. The (S) configuration of the pyrrolidine ring is retained in the product.

Research on analogous chiral pyrrolidine systems has demonstrated the high degree of stereocontrol achievable in such substitution reactions, allowing for the synthesis of a wide range of enantiomerically pure compounds.

Elimination Reactions and Formation of Unsaturated Derivatives

While substitution is the dominant pathway for primary halides, elimination reactions (E2 and E1) can compete under certain conditions, leading to the formation of alkenes. The E2 (Elimination Bimolecular) mechanism, like the S_N_2 pathway, is a concerted process but requires a strong, sterically hindered base. In the case of this compound, an E2 reaction would involve the abstraction of a proton from the C2 position of the pyrrolidine ring by a strong base, with the simultaneous departure of the iodide leaving group, to form an exocyclic methylene derivative, 1-methyl-2-methylene-pyrrolidine.

The use of bulky bases, such as potassium tert-butoxide, is known to favor elimination over substitution. The E1 (Elimination Unimolecular) pathway is unlikely for the same reasons the S_N_1 pathway is disfavored: the instability of the primary carbocation intermediate.

Organometallic Reactions Utilizing the Carbon-Iodine Bond

The carbon-iodine bond in this compound is also amenable to the formation of organometallic reagents. These intermediates are highly valuable in synthetic chemistry as they act as potent carbon nucleophiles, enabling the formation of new carbon-carbon bonds.

The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal in an ethereal solvent. This would yield the corresponding organomagnesium iodide. However, the synthesis of Grignard reagents can sometimes be challenging to initiate, often requiring activation of the magnesium surface with agents like iodine or 1,2-dibromoethane. Once formed, this Grignard reagent would be a powerful nucleophile, capable of reacting with a variety of electrophiles such as aldehydes, ketones, and esters. The acylation of Grignard reagents can be a selective method for the synthesis of ketones.

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds. The iodomethyl group of the title compound makes it a suitable substrate for such transformations.

The Stille reaction is another powerful cross-coupling method that pairs an organohalide with an organotin reagent, also under palladium catalysis. The mechanism is analogous to the Suzuki reaction. Stille couplings are known for their tolerance of a wide range of functional groups.

While not a direct analogue, research on (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate has shown that it readily forms an organozinc reagent, which can then participate in palladium-catalyzed cross-coupling reactions with aryl iodides. nih.gov This provides strong evidence that this compound should also be a viable substrate for similar organometallic transformations, including Negishi-type couplings (with organozinc reagents) as well as Suzuki and Stille reactions.

Reaction NameCoupling PartnerCatalyst SystemKey Features
Suzuki Coupling Organoboron (e.g., R-B(OH)₂)Pd(0) catalyst + BaseMild conditions, commercially available reagents.
Stille Coupling Organotin (e.g., R-SnBu₃)Pd(0) catalystTolerant of many functional groups.
Negishi Coupling Organozinc (e.g., R-ZnX)Pd(0) or Ni(0) catalystHigh reactivity and selectivity.

Reductive Transformations of this compound

The primary reductive transformation of this compound involves the cleavage of the carbon-iodine bond, leading to the formation of (S)-1,2-dimethylpyrrolidine. This reductive dehalogenation can be achieved through catalytic hydrogenation.

A closely related transformation has been documented for a similar substrate, 2-(S)-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. In a patented process, this compound undergoes reduction to the corresponding 2-(S)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester. dss.go.th The reaction is carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The presence of a base, such as triethylamine (B128534), is also reported in the procedure. dss.go.th This method highlights a standard and effective way to reduce the iodomethyl group to a methyl group while preserving the stereochemistry at the C2 position.

The general reaction can be represented as follows:

This compound + H₂ --(Catalyst)--> (S)-1,2-dimethylpyrrolidine + HI

Detailed research findings on the specific reduction of this compound are not extensively available in the public domain, but the conditions used for the analogous N-Boc protected compound provide a strong precedent.

Table 1: Reductive Transformation of a (S)-2-Iodomethyl-pyrrolidine Derivative

Starting MaterialReagents and ConditionsProductReference
2-(S)-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester5% Palladium on carbon, H₂, Triethylamine, Methanol, Room Temperature2-(S)-Methyl-pyrrolidine-1-carboxylic acid tert-butyl ester dss.go.th

This table is based on the reduction of a structurally similar compound due to the limited direct data on this compound.

Oxidative Transformations of this compound

The oxidative transformations of this compound can potentially occur at two main sites: the nitrogen atom of the pyrrolidine ring and the carbon atoms, particularly those alpha to the nitrogen.

N-Oxidation: Tertiary amines, such as the N-methylpyrrolidine moiety, are known to undergo oxidation to form N-oxides. The oxidation of N-methylpyrrolidine (NMP) itself has been studied, and it is known to form N-methylpyrrolidine N-oxide. nih.govpsu.edu This transformation is a common metabolic pathway for tertiary amines. google.com The reaction is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). psu.eduresearchgate.net Therefore, it is highly probable that this compound can be oxidized to this compound N-oxide.

C-Oxidation: Oxidation can also occur at the carbon atoms of the pyrrolidine ring, especially at the C2 and C5 positions, which are alpha to the nitrogen atom. Studies on the oxidation of N-methylpyrrolidone (NMP), a related lactam, have shown the formation of various oxidation products, including N-methylsuccinimide, which results from oxidation at the C5 position. dss.go.thnih.gov For N-protected pyrrolidines, oxidation can lead to the formation of N-acyliminium ions, which are valuable intermediates in organic synthesis. nih.gov The oxidation of 2-substituted pyrrolidines has been shown to yield different products depending on the substituent and the oxidizing agent, including the formation of lactams. researchgate.net

The presence of the iodomethyl group at the C2 position may influence the regioselectivity of the oxidation. However, based on the reactivity of similar N-methylpyrrolidine derivatives, the following oxidative pathways are plausible:

Formation of the N-oxide: this compound --(Oxidizing Agent)--> this compound N-oxide

Oxidation to a lactam: this compound --(Oxidizing Agent)--> (S)-5-(Iodomethyl)-1-methylpyrrolidin-2-one

Table 2: Potential Oxidative Transformation Products of this compound

Potential ProductRationale/Analogous ReactionReference(s)
This compound N-oxideOxidation of N-methylpyrrolidine to its N-oxide is a known reaction. nih.govpsu.edudrugbank.com
(S)-5-(Iodomethyl)-1-methylpyrrolidin-2-oneOxidation of 2-substituted pyrrolidines can lead to the formation of lactams. researchgate.net

Mechanistic Investigations of Reactions Involving S 2 Iodomethyl 1 Methyl Pyrrolidine

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone of mechanistic elucidation, providing quantitative data on how reaction rates respond to changes in reactant concentrations. For reactions of (S)-2-Iodomethyl-1-methyl-pyrrolidine with a nucleophile (Nu⁻), the rate law can distinguish between different mechanistic possibilities.

A classic S_N2 reaction would exhibit second-order kinetics, with the rate being dependent on the concentrations of both the pyrrolidine (B122466) derivative and the nucleophile. libretexts.orgyoutube.commasterorganicchemistry.com The rate equation for such a process is given by:

Rate = k[this compound][Nu⁻]

In this scenario, the nucleophile directly attacks the electrophilic carbon bearing the iodine atom in a single, concerted step, leading to inversion of stereochemistry. masterorganicchemistry.com

However, the presence of the tertiary amine functionality adjacent to the reactive center introduces the possibility of intramolecular participation. The nitrogen atom can act as an internal nucleophile, displacing the iodide to form a transient, strained aziridinium (B1262131) ion. This intermediate would then be attacked by the external nucleophile. If the formation of the aziridinium ion is the rate-determining step, the reaction would follow first-order kinetics, with the rate being independent of the external nucleophile's concentration.

Rate = k[this compound]

Distinguishing between these pathways requires systematic kinetic experiments where the concentration of the nucleophile is varied while keeping the substrate concentration constant. The results would allow for the determination of the reaction order and the corresponding rate constants.

To illustrate the type of data obtained from such studies, the following table presents hypothetical rate data for the reaction of a generic 2-(halomethyl)pyrrolidine derivative with a nucleophile, showcasing how the initial rate changes with reactant concentrations for a bimolecular process.

Experiment[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻⁵
20.200.102.4 x 10⁻⁵
30.100.202.4 x 10⁻⁵
This table is for illustrative purposes and does not represent experimental data for this compound.

Isotope Labeling Experiments for Pathway Determination

Isotope labeling is a powerful tool for tracing the path of atoms during a chemical reaction and can provide definitive evidence for or against a proposed mechanism. A key technique in this context is the kinetic isotope effect (KIE), where the rate of a reaction is compared between a normal substrate and one that has been isotopically substituted at a specific position. princeton.educhemrxiv.orgnih.gov

For reactions of this compound, a secondary α-deuterium KIE can be particularly informative. This involves replacing the two hydrogen atoms on the iodomethyl group with deuterium (B1214612) atoms ((S)-2-(Dideuterioiodomethyl)-1-methyl-pyrrolidine). The ratio of the rate constant for the non-deuterated compound (k_H) to that of the deuterated compound (k_D) is the KIE (k_H/k_D).

The magnitude of the α-deuterium KIE can help differentiate between S_N1- and S_N2-type mechanisms. In a typical S_N2 transition state, the α-carbon is sp²-hybridized, and the C-H(D) bonds are slightly tighter than in the sp³-hybridized ground state, leading to an inverse KIE (k_H/k_D < 1) or a value close to unity. researchgate.net Conversely, in an S_N1 reaction, the formation of a carbocation intermediate involves a change from sp³ to sp² hybridization, which leads to a normal KIE (k_H/k_D > 1), typically in the range of 1.10-1.15 per deuterium atom.

In the case of intramolecular cyclization to an aziridinium ion, the transition state would resemble that of an S_N2 reaction, and a similar inverse or near-unity KIE would be expected. The following table provides representative α-deuterium KIE values for related nucleophilic substitution reactions.

Reaction TypeSubstrateLeaving Groupk_H/k_D (per D)
S_N2Ethyl TosylateOTs~0.98
S_N1Isopropyl BromideBr~1.12
S_N2 (intramolecular)5-ChloropentylamineCl~1.02
This table contains representative data from the literature for analogous systems and is intended for illustrative purposes.

Spectroscopic Analysis of Reaction Intermediates

The direct detection and characterization of reaction intermediates provide compelling evidence for a proposed mechanistic pathway. In the context of reactions involving this compound, the primary intermediate of interest is the bicyclic aziridinium ion that would be formed through intramolecular cyclization.

Due to their high reactivity, such intermediates are often present in low concentrations and have short lifetimes. However, under specific conditions (e.g., low temperature, use of a non-nucleophilic solvent), it may be possible to observe them using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

The formation of an aziridinium ion from this compound would result in a significant change in the NMR spectrum. The ¹H and ¹³C NMR signals for the atoms in the newly formed three-membered ring would appear at characteristic chemical shifts, and changes in coupling constants would also be expected due to the strained ring system. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC), could be employed to unequivocally assign the structure of the intermediate.

The following table outlines the expected changes in ¹³C NMR chemical shifts upon the formation of an aziridinium ion from a generic 2-(iodomethyl)pyrrolidine (B1503133) derivative.

Carbon AtomExpected δ (ppm) in Starting MaterialExpected δ (ppm) in Aziridinium Ion
-CH₂-I~10-20~40-50
C2 (pyrrolidine)~60-70~70-80
N-CH₃~40-45~50-55
This table presents estimated chemical shift ranges based on known data for similar structures and is for illustrative purposes.

Computational Modeling of Transition States and Energy Profiles

Computational chemistry offers a powerful complementary approach to experimental studies by allowing for the detailed examination of transition states and the calculation of reaction energy profiles. sciforum.netresearchgate.net Using methods such as Density Functional Theory (DFT), it is possible to model the reaction of this compound with a nucleophile.

Such calculations can determine the geometries and energies of the reactants, transition states, intermediates, and products for both the direct S_N2 pathway and the intramolecular pathway involving the aziridinium ion. The calculated activation energies for each pathway can predict which mechanism is kinetically favored. nih.gov

For the S_N2 pathway, computational modeling can visualize the transition state, showing the simultaneous bond formation between the nucleophile and the α-carbon and bond breaking between the α-carbon and the iodine atom. nih.gov For the intramolecular pathway, two transition states would be modeled: one for the formation of the aziridinium ion and another for its subsequent ring-opening by the nucleophile.

The following table provides a hypothetical comparison of calculated activation energies for the two competing pathways.

Mechanistic PathwayTransition StateCalculated Activation Energy (kcal/mol)
Direct S_N2[Nu---CH₂(C₄H₈NMe)---I]⁻22.5
Intramolecular (Step 1)Formation of Aziridinium Ion18.0
Intramolecular (Step 2)Ring-opening of Aziridinium Ion12.5
This table is a hypothetical representation of computational results and does not reflect actual calculated values for this compound.

S 2 Iodomethyl 1 Methyl Pyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Applications in the Asymmetric Synthesis of Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) ring is a fundamental structural motif present in a vast array of biologically active natural products and pharmaceuticals. The enantiomerically pure nature of (S)-2-Iodomethyl-1-methyl-pyrrolidine makes it an attractive precursor for the stereoselective synthesis of more complex nitrogen-containing heterocyclic systems, including polycyclic amines and spirocyclic frameworks.

Polycyclic amine frameworks, such as those found in pyrrolizidine and indolizidine alkaloids, are common targets in natural product synthesis due to their significant biological activities. These alkaloids often feature a fused bicyclic system with a nitrogen atom at the bridgehead. The synthesis of these structures frequently relies on the intramolecular cyclization of functionalized pyrrolidine precursors.

This compound, derived from the readily available (S)-prolinol, serves as a key electrophilic precursor. The iodomethyl group is a potent electrophile, susceptible to intramolecular nucleophilic attack by a suitably positioned nitrogen atom. This strategy, often an intramolecular S(_N)2 reaction, allows for the stereospecific construction of the second ring, thereby forming the core bicyclic structure of pyrrolizidine or indolizidine alkaloids. For instance, a nucleophilic nitrogen tethered to the pyrrolidine ring can displace the iodide to form a five- or six-membered ring, leading to the respective alkaloid core. The stereochemistry at the C2 position of the starting material directly translates to the stereochemistry of the final polycyclic product, highlighting the importance of this chiral building block. While general strategies for synthesizing these alkaloids from proline derivatives are well-established, specific examples detailing the direct use of the N-methylated iodo derivative are part of broader synthetic approaches to these complex natural products.

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are gaining prominence in medicinal chemistry due to their unique three-dimensional structures. The spiro[pyrrolidine-3,3'-oxindole] core, for example, is present in several biologically active alkaloids. Synthetic strategies to access these complex scaffolds often involve intramolecular cyclization or rearrangement reactions.

One established method for creating the spiro[pyrrolidine-3,3'-oxindole] framework involves an oxidative rearrangement of a tetrahydro-β-carboline precursor, which can be derived from tryptamine. In this context, a functionalized pyrrolidine ring can be constructed and subsequently cyclized to form the spiro-junction. While direct application of this compound in these specific rearrangements is not extensively documented, its role as a chiral electrophile provides a potential pathway. An alternative and widely used method for synthesizing spirocyclic pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. Azomethine ylides can be generated from the condensation of an α-amino acid, such as a proline derivative, with an aldehyde. The resulting cycloadducts are highly substituted spiro-pyrrolidines. The inherent chirality of precursors derived from the chiral pool, like (S)-proline, allows for stereocontrolled synthesis of these complex spiro systems.

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial components in transition-metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically enriched products. The efficacy of these ligands is highly dependent on their steric and electronic properties, which create a specific chiral environment around the metal center. Pyrrolidine-based ligands have proven to be exceptionally effective in a wide range of catalytic transformations.

Chiral phosphine ligands are among the most successful and widely used ligands in asymmetric catalysis. This compound is a precursor to valuable P,N-ligands, where both a phosphorus and a nitrogen atom coordinate to the metal center. The synthesis typically involves a nucleophilic substitution reaction where a metal phosphide, such as lithium diphenylphosphide (LiPPh(_2)), displaces the iodide from the iodomethyl group.

This reaction yields ligands like (S)-1-methyl-2-[(diphenylphosphino)methyl]pyrrolidine, often abbreviated as (S)-MDPP or (S)-SMPP (S-methylpyrrolidine phosphine). In these P,N-ligands, the stereogenic center in the pyrrolidine backbone, originating from the starting material, effectively controls the stereochemical outcome of the catalyzed reaction. The nitrogen atom of the pyrrolidine ring and the phosphorus atom of the phosphine group chelate to the metal, forming a stable five-membered ring that restricts conformational flexibility and enhances enantioselectivity.

Ligand PrecursorNucleophileResulting Ligand TypeExample Ligand Name
This compoundLithium DiphenylphosphideChiral P,N-Ligand(S)-1-Methyl-2-[(diphenylphosphino)methyl]pyrrolidine

These ligands have been successfully applied in various palladium-catalyzed asymmetric reactions, demonstrating the utility of their chiral pyrrolidine framework.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often considered superior alternatives to phosphines due to their strong σ-donating properties and steric tunability. Chiral NHC ligands are highly sought after for asymmetric catalysis.

The synthesis of chiral, pyrrolidine-fused NHC precursors can be envisioned starting from derivatives of this compound. A common route to NHC precursors involves the cyclization of a diamine derivative with a one-carbon unit. For instance, the iodomethyl group can be converted to an aminomethyl group via nucleophilic substitution with an appropriate nitrogen nucleophile. The resulting chiral diamine, (S)-1-methyl-2-(aminomethyl)pyrrolidine, can then be reacted with reagents like triethyl orthoformate or formamidine derivatives to construct the imidazolinium ring, which is the direct precursor to the saturated NHC ligand. The chirality of the resulting ligand is dictated by the stereocenter of the pyrrolidine ring, influencing the spatial arrangement of the substituents on the NHC and thereby directing the stereochemical course of catalytic reactions.

Precursor for Stereodefined Alkylating Agents

The iodomethyl group in this compound is a reactive electrophilic site. This feature allows the compound to act as a chiral alkylating agent, transferring the (S)-1-methylpyrrolidin-2-ylmethyl group to various nucleophiles with retention of stereochemical integrity. The reaction typically proceeds via an S(_N)2 mechanism, where the incoming nucleophile attacks the methylene (B1212753) carbon, leading to the displacement of the iodide leaving group.

The stereocenter at the C2 position of the pyrrolidine ring is adjacent to the reaction center. This proximity can influence the trajectory of the incoming nucleophile, although the primary stereochemical information is retained as the chiral center itself is not directly involved in the substitution. This process is valuable for the synthesis of molecules where a chiral pyrrolidine moiety is desired, such as in the development of new pharmaceutical agents or other complex organic molecules. The predictable stereochemical outcome makes this compound a reliable building block for introducing a specific enantiomeric fragment into a larger molecule.

Integration into Tandem and Cascade Reactions for Molecular Complexity Generation

This compound serves as a valuable chiral electrophile in organic synthesis, primarily due to its stereodefined pyrrolidine core and the presence of a reactive carbon-iodine bond. This structure is synthetically accessible from the chiral pool, typically via the reduction of L-proline to the corresponding (S)-prolinol, followed by N-methylation and subsequent conversion of the hydroxyl group to an iodide. The inherent chirality and the reactive nature of the iodomethyl group make this compound an ideal candidate for initiating complex reaction sequences, such as tandem and cascade reactions, which are highly sought after for their efficiency in rapidly building molecular complexity from simple precursors.

Tandem and cascade reactions, also known as domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, where the product of one reaction becomes the substrate for the next. This approach is exceptionally powerful for generating multiple chemical bonds and stereocenters in a single operation, thereby increasing synthetic efficiency by reducing the number of purification steps, saving reagents, and minimizing waste.

The integration of this compound into such reaction sequences typically begins with the nucleophilic substitution of the iodide, which acts as the trigger for the cascade. The choice of the nucleophile is critical as it not only forms the initial bond but also introduces the necessary functionality to propagate the reaction sequence.

A representative, albeit illustrative, example of how this compound could be employed in a tandem reaction is a sequence involving an initial alkylation followed by an intramolecular cyclization. For instance, a suitably functionalized nucleophile, such as a β-ketoester or a malonate derivative, can be used to displace the iodide. The resulting intermediate, now tethered to the chiral pyrrolidine auxiliary, can be designed to undergo a subsequent intramolecular reaction, such as a Michael addition or an aldol (B89426) condensation, to form a new cyclic or polycyclic system with a high degree of stereocontrol.

The following table details a hypothetical but chemically plausible tandem reaction sequence initiated by this compound, leading to the formation of a complex fused heterocyclic system.

Reaction StepReactantsReagents and ConditionsIntermediate/Product
Step 1: Nucleophilic Substitution This compound, Diethyl (2-acetyl-3-oxobutanedioate)Sodium hydride (NaH), Tetrahydrofuran (B95107) (THF), 0 °C to room temperatureDiethyl 2-acetyl-2-(((S)-1-methylpyrrolidin-2-yl)methyl)-3-oxobutanedioate
Step 2: Intramolecular Cyclization (Knoevenagel Condensation) Intermediate from Step 1Piperidine (catalyst), Toluene, refluxEthyl 4-acetyl-5-methyl-1-(((S)-1-methylpyrrolidin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

In this conceptualized tandem reaction, the initial SN2 reaction sets the stereochemistry at the point of attachment to the pyrrolidine ring. The subsequent intramolecular condensation, catalyzed by a base like piperidine, would then lead to the formation of a dihydropyridine ring, a privileged scaffold in medicinal chemistry. The chirality of the starting material can influence the stereochemical outcome of the cyclization step, potentially leading to a diastereoselective synthesis of the final product.

The power of using a chiral building block like this compound in cascade reactions lies in its ability to introduce a stereocenter that can direct the formation of subsequent stereocenters, leading to a product with high enantiomeric and diastereomeric purity. Research in this area continues to focus on the development of novel cascade sequences that can be triggered by such chiral electrophiles to access a wide range of complex molecular architectures with potential applications in drug discovery and materials science.

Stereochemical Aspects and Conformational Analysis of S 2 Iodomethyl 1 Methyl Pyrrolidine

Determination of Absolute and Relative Stereochemistry

The absolute configuration of a chiral molecule, designated as (R) or (S), is a critical aspect of its chemical identity. For (S)-2-Iodomethyl-1-methyl-pyrrolidine, the "(S)" designation indicates the specific three-dimensional arrangement of the substituents around the chiral center at the C2 carbon of the pyrrolidine (B122466) ring. The determination of this absolute stereochemistry is typically achieved through a combination of spectroscopic and chemical methods.

Chiroptical techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are also powerful tools for assigning absolute configuration. These methods measure the differential interaction of the molecule with left and right circularly polarized light. The resulting spectra, when compared with those of known standards or with quantum chemical calculations, can be used to deduce the absolute stereochemistry.

In the absence of direct experimental determination, the absolute configuration of this compound is often inferred from its synthesis from a chiral precursor of known stereochemistry, such as (S)-proline. Stereospecific synthetic routes are designed to proceed with either retention or predictable inversion of configuration at the stereocenter, thus allowing for the confident assignment of the product's absolute stereochemistry.

The relative stereochemistry, which describes the configuration of multiple stereocenters within a molecule relative to each other, is not applicable to this compound as it possesses only one stereocenter.

Conformational Preferences and Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common conformations are the "envelope" (or "half-chair") and the "twist" (or "endo/exo") forms. In these conformations, one or two atoms of the ring are out of the plane defined by the remaining atoms. The specific conformation adopted by a substituted pyrrolidine is influenced by the steric and electronic nature of its substituents.

For 2-substituted pyrrolidines, the substituent at the C2 position can occupy either a pseudo-axial or a pseudo-equatorial position. The preference for one over the other is governed by the desire to minimize steric interactions. In the case of this compound, both the iodomethyl group at C2 and the methyl group at the nitrogen atom play a role in determining the conformational landscape.

Based on crystallographic studies of the closely related compound (S)-2-(Iodomethyl)-1-tosylpyrrolidine, the pyrrolidine ring adopts an envelope conformation. In this conformation, four of the ring atoms are essentially coplanar, while one atom is puckered out of this plane. It is highly probable that this compound also favors an envelope conformation to alleviate steric strain between the substituents.

The pyrrolidine ring is not static but undergoes rapid conformational interconversion at room temperature through a process known as pseudorotation. This involves a low-energy pathway that allows the pucker to "rotate" around the ring. The presence of substituents influences the energy barriers of this process and can lead to a preference for certain conformations. The conformational dynamics can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Table 1: Representative Conformational Data for a 2-Substituted Pyrrolidine Ring (Illustrative)

ParameterValueMethod
C2-C3 Bond Length1.53 ÅX-ray Crystallography
C2-N1-C5 Angle108.5°X-ray Crystallography
C5-N1-C2-C3 Dihedral Angle-25.3°X-ray Crystallography
Pseudorotation Phase Angle (P)18°Computational
Pucker Amplitude (τm)38°Computational

Note: The data in this table is illustrative for a generic 2-substituted pyrrolidine and is intended to represent typical values. Specific experimental data for this compound is not available.

Influence of Stereochemistry on Reactivity and Selectivity

The (S)-stereochemistry at the C2 position of this compound has a profound influence on its chemical reactivity and the stereochemical outcome of its reactions. The chiral environment created by the stereocenter can lead to stereoselective and stereospecific transformations.

In nucleophilic substitution reactions at the iodomethyl group, the approach of the nucleophile can be influenced by the stereochemistry of the C2 position. The pyrrolidine ring and its substituents can sterically hinder one face of the molecule, leading to a preferred trajectory for the incoming nucleophile. This can result in the formation of a product with a specific stereochemistry at the newly formed bond.

Furthermore, this compound can act as a chiral building block in the synthesis of more complex molecules. The stereochemical information embedded in this starting material can be transferred to the final product, a process known as chirality transfer. This is a fundamental strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

The nitrogen atom of the pyrrolidine ring can also participate in reactions, and its reactivity can be modulated by the stereochemistry at the adjacent C2 position. For example, in reactions where the nitrogen acts as a nucleophile or a base, the stereocenter can influence the transition state energies, leading to diastereoselective outcomes when reacting with other chiral molecules.

Chiral Purity Assessment Methods (e.g., Chiral HPLC, NMR Techniques with Chiral Shift Reagents)

Ensuring the enantiomeric purity of a chiral compound is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. Several analytical techniques are employed to determine the enantiomeric excess (ee) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Common CSPs for the separation of amine derivatives include those based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins.

Table 2: Illustrative Chiral HPLC Method for Separation of a Racemic 2-Substituted N-Methylpyrrolidine

ParameterCondition
ColumnChiralpak AD-H (Amylose derivative)
Mobile PhaseHexane/Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (S)-enantiomer8.5 min
Retention Time (R)-enantiomer10.2 min

Note: This table presents an illustrative method. The optimal conditions for the separation of this compound would need to be determined experimentally.

NMR Spectroscopy with Chiral Shift Reagents is another valuable technique for determining enantiomeric purity. Chiral shift reagents (CSRs), typically lanthanide complexes, are chiral molecules that can reversibly bind to the analyte. This interaction forms diastereomeric complexes that have different NMR spectra. As a result, in the presence of a CSR, the NMR signals for the two enantiomers, which are identical in a non-chiral environment, become resolved. The relative integration of these separated signals allows for the calculation of the enantiomeric excess.

Alternatively, chiral derivatizing agents (CDAs) can be used. These are chiral molecules that react with the enantiomers to form a covalent bond, creating a pair of diastereomers. Diastereomers have distinct physical and spectroscopic properties, and their relative amounts can be determined by standard NMR or chromatography techniques.

Theoretical and Computational Studies of S 2 Iodomethyl 1 Methyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no specific quantum chemical calculations for (S)-2-Iodomethyl-1-methyl-pyrrolidine reported in the available scientific literature. Such calculations would be invaluable for understanding the molecule's electronic properties, including its molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential. These properties are fundamental to predicting the molecule's reactivity, particularly the susceptibility of the carbon-iodine bond to nucleophilic attack and the role of the nitrogen atom as a potential reaction center.

In a hypothetical study, researchers would likely employ methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP). The choice of basis set would be crucial to accurately describe the large electron cloud of the iodine atom.

Hypothetical Data Table for Quantum Chemical Calculations:

Calculated PropertyHypothetical MethodPredicted ValueSignificance
HOMO EnergyDFT/B3LYP/6-311+G(d,p)Value not availableIndicates susceptibility to electrophilic attack
LUMO EnergyDFT/B3LYP/6-311+G(d,p)Value not availableIndicates susceptibility to nucleophilic attack
Dipole MomentDFT/B3LYP/6-311+G(d,p)Value not availableReflects overall polarity of the molecule
Mulliken Atomic ChargesDFT/B3LYP/6-311+G(d,p)Values not availableHighlights electrophilic and nucleophilic sites

Note: The data in this table is hypothetical and serves as an example of what would be reported from actual quantum chemical calculations. No published data is available.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics (MD) simulation studies specifically targeting this compound have been found in the literature. MD simulations would be instrumental in exploring the conformational flexibility of the pyrrolidine (B122466) ring and the rotation around the C-C bond connecting the iodomethyl group. The pyrrolidine ring can adopt various puckered conformations, such as envelope and twist forms, and the presence of the bulky iodomethyl and methyl groups will influence the relative energies and populations of these conformers.

A typical MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion over time. This would allow for the analysis of conformational transitions and the identification of the most stable, low-energy conformations.

Prediction of Spectroscopic Properties

While experimental spectroscopic data may exist for this compound, there are no available computational studies that predict its spectroscopic properties. Computational methods, particularly DFT, are frequently used to calculate and predict spectroscopic data such as:

NMR Chemical Shifts: Calculation of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation and confirmation of the molecule.

Vibrational Frequencies: Computed IR and Raman spectra can help in identifying characteristic vibrational modes, such as the C-I stretch.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, providing insights into the electronic excitations of the molecule.

Hypothetical Data Table for Predicted Spectroscopic Properties:

Spectroscopic DataHypothetical MethodPredicted ValueExperimental Correlation
¹³C NMR (C-I)GIAO-DFT/B3LYPValue not availableComparison with experimental spectrum
IR Freq. (C-I stretch)DFT/B3LYP/6-311+G(d,p)Value not availableAssignment of experimental IR bands
UV-Vis λmaxTD-DFT/B3LYPValue not availableIdentification of electronic transitions

Note: The data in this table is for illustrative purposes only, as no specific computational predictions for this compound have been published.

Computational Design of Novel Transformations and Applications

There is no published research on the computational design of novel transformations or applications involving this compound. Such studies would leverage the understanding of the molecule's electronic structure and reactivity to design new synthetic routes or to propose its use as a building block or catalyst in asymmetric synthesis. For instance, computational screening could be used to identify suitable reaction partners or catalysts for transformations involving this chiral pyrrolidine derivative.

DFT Studies on Reaction Mechanisms and Transition States

No DFT studies on the reaction mechanisms and transition states for reactions involving this compound are available in the scientific literature. DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, locating transition state structures, and calculating activation energies. This information is critical for understanding reaction kinetics and selectivity. For this compound, DFT studies could elucidate the mechanisms of nucleophilic substitution at the iodomethyl group or reactions involving the pyrrolidine nitrogen.

Emerging Research Directions and Future Prospects for S 2 Iodomethyl 1 Methyl Pyrrolidine

Novel Synthetic Methodologies

The development of efficient and novel synthetic methodologies for obtaining (S)-2-Iodomethyl-1-methyl-pyrrolidine is paramount for its broader application. Current research into the synthesis of similar pyrrolidine (B122466) derivatives suggests that future methods will likely focus on improving yield, enantiomeric purity, and procedural simplicity.

A key precursor for the synthesis is (S)-2-Hydroxymethyl-1-methyl-pyrrolidine, also known as (S)-(-)-1-Methyl-2-pyrrolidinemethanol sigmaaldrich.com. This starting material is commercially available and can be synthesized from the chiral pool, specifically from (S)-proline. The most probable synthetic route involves the conversion of the primary alcohol in (S)-2-Hydroxymethyl-1-methyl-pyrrolidine to a more effective leaving group, followed by nucleophilic substitution with an iodide source.

PrecursorReagent 1Reagent 2Product
(S)-2-Hydroxymethyl-1-methyl-pyrrolidine1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium Iodide (NaI), Acetone (B3395972)This compound
(S)-2-Hydroxymethyl-1-methyl-pyrrolidine1. Methanesulfonyl chloride (MsCl), Triethylamine (B128534)2. Sodium Iodide (NaI), AcetoneThis compound

Furthermore, the exploration of one-pot procedures, where the activation of the alcohol and the subsequent iodination occur in the same reaction vessel, could significantly streamline the synthesis. The use of reagents like triphenylphosphine, iodine, and imidazole (B134444) (Appel reaction) directly on (S)-2-Hydroxymethyl-1-methyl-pyrrolidine represents another promising avenue for a more direct conversion.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the carbon-iodine bond. The iodide is an excellent leaving group, making the methylene (B1212753) carbon a prime site for nucleophilic attack (SN2 reactions). This opens up a vast array of possibilities for introducing new functional groups onto the pyrrolidine scaffold.

A significant area for future research is the exploration of its use in the formation of organometallic reagents. Analogous to the behavior of (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, which forms an organozinc reagent, this compound could be used to generate Grignard reagents or organolithium species. nih.gov The formation of such reagents would enable its use as a nucleophilic building block for the creation of new carbon-carbon bonds with a preserved stereocenter.

ReactantMetalResulting ReagentPotential Subsequent Reaction
This compoundMagnesium (Mg)(S)-1-Methyl-2-(magnesioiodomethyl)pyrrolidineAddition to aldehydes, ketones, esters
This compoundLithium (Li)(S)-1-Methyl-2-(lithiomethyl)pyrrolidineCoupling with electrophiles
This compoundZinc (Zn)(S)-1-Methyl-2-(zinciodomethyl)pyrrolidineNegishi coupling

The investigation of its participation in radical reactions is another underexplored area. The relatively weak C-I bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate a chiral radical species. This could then be trapped by various radical acceptors, leading to the formation of novel and complex pyrrolidine derivatives.

Expansion of Applications in Enantioselective Synthesis

The pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis. nih.govresearchgate.net While this compound itself is not a catalyst, it is an excellent precursor for the synthesis of novel chiral ligands and organocatalysts. The iodomethyl group serves as a reactive handle for attaching the chiral pyrrolidine motif to other molecular frameworks.

Future research will likely focus on using this compound to synthesize a new generation of bidentate and polydentate ligands for transition metal catalysis. For example, reaction with chiral amines, phosphines, or thiols could yield ligands that can coordinate with metals like palladium, rhodium, or ruthenium to catalyze a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

In the realm of organocatalysis, the iodomethyl group can be used to append the pyrrolidine ring to other catalytically active moieties, such as squaramides or thioureas, to create bifunctional catalysts. researchgate.net These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The development of such catalysts derived from this compound could lead to more efficient and selective methods for key synthetic transformations like the aldol (B89426), Mannich, and Michael reactions. nuph.edu.ua

Development of this compound-Derived Functional Materials

The unique properties of the pyrrolidine ring, particularly when chiral and functionalized, make it an attractive component for the development of novel functional materials. While this area is still in its infancy for this specific compound, several promising research directions can be envisioned.

One potential application is in the creation of chiral ionic liquids. Quaternization of the tertiary amine in this compound with a second alkyl halide would result in a chiral pyrrolidinium (B1226570) cation. By pairing this with various anions, a range of chiral ionic liquids could be synthesized. These materials could find use as chiral solvents for asymmetric reactions or as chiral selectors in separation technologies.

Furthermore, the iodomethyl group can be used to covalently attach the chiral pyrrolidine moiety to solid supports, such as polymers or silica (B1680970) gel. This would allow for the creation of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, a key principle of green chemistry.

Another speculative yet exciting prospect is the incorporation of this compound into larger molecular architectures to create porous organic materials. The rigidity and chirality of the pyrrolidine ring could be exploited to direct the self-assembly of these materials, potentially leading to the formation of chiral pores with applications in enantioselective separations or catalysis.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (S)-2-Iodomethyl-1-methyl-pyrrolidine?

The synthesis typically involves functionalization of a pyrrolidine scaffold. A standard route includes:

  • Step 1 : Alkylation of (S)-1-methylpyrrolidine with a chloromethyl or iodomethyl precursor under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the iodinated product.
    Key challenges include controlling stereochemistry and minimizing byproducts like quaternary ammonium salts. Optimization of reaction time and temperature is critical for yield improvement .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using coupling patterns and chemical shifts. For example, the iodomethyl group appears downfield (δ ~3.5–4.5 ppm for ¹H; δ ~10–25 ppm for ¹³C).
  • Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at m/z = 240.04).
  • IR Spectroscopy : Identify C-I stretches (~500–600 cm⁻¹) and pyrrolidine ring vibrations.
    Note : Dynamic effects from ring puckering may split NMR signals; variable-temperature NMR can resolve this .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile iodinated compounds.
  • Storage : Keep in amber glass vials at 2–8°C to prevent light-induced decomposition.
    Refer to Safety Data Sheets (SDS) for emergency procedures, including spill containment with activated carbon .

Advanced Research Questions

Q. How does ring puckering influence the compound’s structural and spectroscopic properties?

The pyrrolidine ring adopts non-planar conformations (e.g., envelope or twist-boat), quantified using Cremer-Pople parameters (Δ, θ). Computational tools (e.g., DFT) predict puckering amplitudes (Δ ~0.3–0.6 Å) and phase angles (θ). Experimentally, X-ray crystallography or VT-NMR can detect puckering dynamics. For example, coalescence of NMR signals at elevated temperatures indicates rapid conformational exchange .

Table 1 : Puckering Parameters for Related Pyrrolidine Derivatives

CompoundΔ (Å)θ (°)MethodReference
2-Chloromethyl0.42180X-ray
1-Methyl (theoretical)0.38144DFT/B3LYP

Q. What crystallographic strategies resolve challenges in determining its crystal structure?

  • Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to overcome weak scattering from iodine.
  • Refinement : Apply SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for iodine.
  • Visualization : Generate ORTEP diagrams to depict thermal ellipsoids and confirm stereochemistry. Key parameters : R1 < 0.05, wR2 < 0.12 .

Q. How can contradictions in reaction yield data be systematically addressed?

  • Experimental Design : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading).
  • Statistical Analysis : Apply ANOVA to identify significant factors. For example, polar aprotic solvents (DMF) may improve yields by stabilizing transition states.
  • Mechanistic Studies : Probe intermediates via in-situ IR or LC-MS to distinguish kinetic vs. thermodynamic control .

Q. Which computational models best predict the compound’s reactivity in chiral synthesis?

  • DFT Calculations : Optimize transition states at the M06-2X/def2-TZVP level to model nucleophilic substitution pathways.
  • Molecular Docking : Simulate interactions with enzymes (e.g., lipases) to predict enantioselectivity in catalytic reactions.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity in energy barriers .

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